molecular formula C17H15FN2OS B14516910 4-(5-Fluoro-2-methoxyphenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine CAS No. 62433-40-3

4-(5-Fluoro-2-methoxyphenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine

Cat. No.: B14516910
CAS No.: 62433-40-3
M. Wt: 314.4 g/mol
InChI Key: BOHMRYQVRQCPCA-UHFFFAOYSA-N
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Description

4-(5-Fluoro-2-methoxyphenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine is a synthetic organic compound that belongs to the thiazole class of chemicals This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Fluoro-2-methoxyphenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions.

    Introduction of the Fluorinated Methoxyphenyl Group: This step involves the nucleophilic aromatic substitution of a fluorinated methoxybenzene derivative with a suitable nucleophile.

    Coupling with the Methylphenyl Group: The final step involves the coupling of the synthesized thiazole derivative with a methylphenyl amine under appropriate conditions, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(5-Fluoro-2-methoxyphenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

4-(5-Fluoro-2-methoxyphenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound could be explored for its potential therapeutic properties, including its activity against certain diseases or conditions.

    Industry: It may be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 4-(5-Fluoro-2-methoxyphenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Fluoro-2-methoxyphenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine
  • 4-(5-Fluoro-2-methoxyphenyl)-N-(3-methylphenyl)-1,3-thiazol-2-amine
  • 4-(5-Fluoro-2-methoxyphenyl)-N-(2-methylphenyl)-1,3-thiazol-2-amine

Uniqueness

This compound is unique due to its specific substitution pattern on the thiazole ring and the presence of both fluorinated methoxyphenyl and methylphenyl groups. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

62433-40-3

Molecular Formula

C17H15FN2OS

Molecular Weight

314.4 g/mol

IUPAC Name

4-(5-fluoro-2-methoxyphenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C17H15FN2OS/c1-11-3-6-13(7-4-11)19-17-20-15(10-22-17)14-9-12(18)5-8-16(14)21-2/h3-10H,1-2H3,(H,19,20)

InChI Key

BOHMRYQVRQCPCA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=CS2)C3=C(C=CC(=C3)F)OC

Origin of Product

United States

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